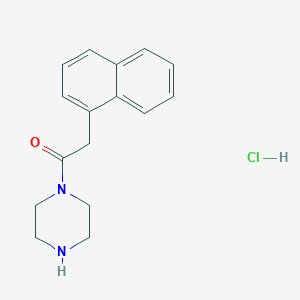

N-(1-Naphthylacetyl)piperazine

Description

Historical Context and Evolution of Piperazine-Based Compounds in Medicinal Chemistry

The journey of piperazine (B1678402) in the realm of medicine is a long and notable one. Initially introduced in the early 20th century for the treatment of parasitic worm infections, its role has significantly evolved. researchgate.net Piperazine and its derivatives demonstrated anthelmintic action by paralyzing parasites, allowing the host to expel them. researchgate.net

Over the decades, the piperazine scaffold has earned the status of a "privileged structure" in drug discovery. rsc.org This is attributed to its versatile physicochemical properties, including its basicity, solubility, and the ease with which it can be chemically modified at its two nitrogen atoms. primescholars.comacs.org These properties often lead to improved pharmacokinetic profiles of drug candidates, such as enhanced water solubility and oral bioavailability. rsc.orgacs.org The piperazine ring can act as a linker between different pharmacophoric groups or serve as the core scaffold for building molecules with a wide array of biological activities. primescholars.comacs.org Consequently, piperazine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netdtu.dk

Academic Significance of the Naphthylacetyl Moiety in Chemical Biology

The naphthylacetyl moiety is a derivative of naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. In the interdisciplinary field of chemical biology, which applies chemical techniques to study and manipulate biological systems, the naphthalene scaffold is of considerable importance. nih.govprimescholars.comresearchgate.net Naphthalene derivatives are recognized for their ability to engage in various biological interactions, often attributed to the lipophilic and aromatic nature of the fused ring system, which can facilitate binding to hydrophobic pockets in proteins. nih.gov

The academic significance of the naphthyl group stems from its presence in numerous biologically active compounds, including both natural products and synthetic drugs. researchgate.net Marketed drugs containing a naphthalene substructure include the antibacterial nafcillin, the antifungal tolnaftate, and the nonsteroidal anti-inflammatory drug naproxen. researchgate.net The versatility of the naphthalene ring allows for a wide range of structural modifications, leading to compounds with diverse pharmacological properties such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govresearchgate.netmdpi.com The study of naphthalene derivatives continues to be an active area of research in the quest for new therapeutic agents. nih.govmdpi.com

Overview of Current Research Landscape on N-(1-Naphthylacetyl)piperazine

The current research landscape for the specific compound this compound appears to be limited, with much of the foundational research dating back several decades. A notable study from 1988 identified the compound, under the designation DQ-2777, and investigated its effects on the fibrinolytic system, which is involved in the breakdown of blood clots. This research indicated that this compound hydrochloride had an effect on the activation of human plasminogen.

The structural similarity to other researched compounds suggests potential areas for future investigation of this compound. The combination of the historically significant piperazine core and the biologically active naphthylacetyl group warrants further exploration to fully elucidate its pharmacological profile and potential therapeutic applications.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

115043-25-9 |

|---|---|

Molecular Formula |

C16H19ClN2O |

Molecular Weight |

290.79 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1-piperazin-1-ylethanone;hydrochloride |

InChI |

InChI=1S/C16H18N2O.ClH/c19-16(18-10-8-17-9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7,17H,8-12H2;1H |

InChI Key |

FZTHQFULUIGZST-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |

Synonyms |

DQ 2777 DQ-2777 N-(1-naphthylacetyl)piperazine |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Determinants of N 1 Naphthylacetyl Piperazine Bioactivity

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional arrangement of a molecule is a critical factor that dictates its ability to bind effectively to a biological target. For cyclic systems like piperazine (B1678402), conformational preferences can significantly influence the orientation of key pharmacophoric groups, thereby impacting biological activity.

Computational and experimental studies on related 1-acyl piperazines suggest that the piperazine ring predominantly adopts a chair conformation. In this arrangement, the N-acetyl group, which includes the naphthyl moiety in N-(1-Naphthylacetyl)piperazine, is likely to favor an axial position. This preference is driven by stereoelectronic effects that stabilize the axial orientation of the substituent on the nitrogen atom. This axial positioning orients the bulky naphthylacetyl group in a specific spatial vector relative to the piperazine ring, which can be crucial for fitting into the binding pocket of a receptor. Molecular modeling of related 1-acyl-2-substituted piperazines has shown that the axial conformation places key nitrogen atoms in a precise orientation that mimics the binding of potent receptor agonists, confirming that this conformational preference can be essential for bioactivity.

Influence of Naphthyl Ring Substitution on Biological Efficacy

The naphthyl ring of this compound provides a large, lipophilic surface that can engage in hydrophobic and π-stacking interactions within a receptor's binding site. Modifications to this ring system through the introduction of various substituents can profoundly alter the compound's electronic and steric properties, thereby modulating its biological efficacy.

While direct SAR studies on the this compound scaffold are limited, research on analogous structures containing a naphthalene (B1677914) moiety linked to a piperazine ring provides valuable insights. For instance, in a series of inhibitors of human equilibrative nucleoside transporters, the replacement of the naphthalene ring with a smaller benzene (B151609) ring was found to abolish inhibitory activity. polyu.edu.hk This highlights the importance of the extended aromatic system of the naphthalene group for potent bioactivity.

Furthermore, the introduction of substituents onto the aromatic ring can fine-tune receptor affinity and selectivity. Studies on related naphthalene-based antagonists have shown that the position and nature of substituents are critical. For example, adding electron-withdrawing or electron-donating groups can alter the charge distribution of the ring, affecting electrostatic interactions with the target protein. Similarly, bulky substituents can introduce steric hindrance or, conversely, exploit additional hydrophobic pockets within the binding site to enhance affinity. In one study on antimycobacterial agents, it was noted that bulky, lipophilic moieties attached to the piperazine heterocycle improved activity, while electron-withdrawing substituents on an adjacent phenyl ring decreased it. mdpi.com This suggests that for the this compound scaffold, substitutions on the naphthyl ring that enhance lipophilicity without creating negative steric clashes are likely to be beneficial for biological efficacy.

Role of Piperazine Ring Substituents on Potency and Selectivity

The piperazine ring is a versatile component of the this compound scaffold, with its two nitrogen atoms offering key points for structural modification and interaction. The N-1 nitrogen is acylated with the naphthylacetyl group, while the N-4 nitrogen is typically a secondary amine that can be substituted to modulate the molecule's properties. This position is a critical handle for altering potency, selectivity, and pharmacokinetic characteristics.

The N-4 nitrogen is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in a receptor binding pocket. The pKa of this nitrogen, and thus its protonation state, can be modified by the electronic nature of its substituent. Furthermore, the substituent itself can occupy accessory binding pockets, leading to enhanced affinity and selectivity.

A compelling example of this principle is found in a series of hybrid molecules designed as dopamine (B1211576) D2 and D3 receptor ligands, which feature an arylpiperazine core. Although the scaffold differs from this compound, the SAR findings regarding the piperazine N-substituent are highly relevant. Research has demonstrated that this position can accommodate a wide variety of heterocyclic groups, with the nature of the substituent playing a pivotal role in determining binding affinity (Ki) and selectivity for the D3 receptor over the D2 receptor.

As shown in the table below, modifying the N-substituent on the piperazine ring of a hybrid aminotetralin arylpiperazine template leads to significant changes in receptor affinity. For instance, the introduction of a substituted indole (B1671886) ring via an amide linker (Compound (-)-10e) resulted in exceptionally high affinity and selectivity for the D3 receptor.

| Compound | Piperazine N-Substituent | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃ Selectivity (D₂/D₃) |

|---|---|---|---|---|

| (+)-10e | Indole-2-carboxamide | 113 | 3.73 | 30.3 |

| (-)-10e | Indole-2-carboxamide | 47.5 | 0.57 | 83.3 |

| 10g | Indazole-3-carboxamide | 30.3 | 0.82 | 37.0 |

| 10i | Benzo[b]thiophene-2-carboxamide | 29.8 | 0.91 | 32.7 |

Data derived from studies on hybrid aminotetralin arylpiperazine molecules, illustrating the principle of piperazine N-substitution.

These findings underscore that the N-4 position of the piperazine in the this compound scaffold is a prime target for chemical modification to optimize biological activity and achieve desired selectivity profiles.

Importance of Linker Chemistry in Conjugate Derivatives

The incorporation of a piperazine moiety into a linker is a common strategy employed to enhance the physicochemical properties of the conjugate. Key roles of piperazine in linker chemistry include:

Improving Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated, increasing the hydrophilicity and aqueous solubility of the entire conjugate. This is particularly important when dealing with highly lipophilic drug payloads.

Modulating Rigidity and Conformation: As a cyclic structure, piperazine introduces a degree of rigidity into the linker, which can help to control the distance and spatial orientation between the two ends of the conjugate. This is crucial for facilitating the formation of a productive ternary complex in the case of PROTACs.

Influencing Basicity (pKa): The chemical environment around the piperazine ring significantly affects its pKa. For example, linking the piperazine via an amide bond can lower its pKa compared to a simple alkyl connection. This fine-tuning of basicity is important because the protonation state of the piperazine can influence solubility, cell permeability, and off-target interactions.

For instance, in the design of PROTACs, the linker's composition and length are critically important for degradation activity and target selectivity. Using a piperazine-containing linker can improve rigidity and solubility, but if the neighboring chemical groups (e.g., a triazole formed via click chemistry) drastically lower the piperazine's pKa, the intended benefit of increased solubility through protonation may be lost. Therefore, when considering this compound as a component in a conjugate, the chemistry used to attach it to a linker must be carefully chosen to preserve or enhance the desired properties of the final molecule.

Analytical Methodologies for N 1 Naphthylacetyl Piperazine in Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the analysis of N-(1-Naphthylacetyl)piperazine, providing detailed information about its atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic compounds like this compound. slideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework. ipb.pt

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons in the naphthyl group, the methylene (B1212753) bridge of the acetyl group, and the piperazine (B1678402) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the naphthyl ring would appear at lower fields (higher ppm values) compared to the aliphatic protons of the piperazine ring. Temperature-dependent NMR studies on similar N-acylated piperazines have shown that restricted rotation around the amide C-N bond can lead to the appearance of multiple conformers at room temperature, which can add complexity to the spectra. nih.govnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective types (e.g., aromatic, aliphatic, carbonyl). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, definitively assembling the molecular structure. researchgate.netipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Naphthyl | Aromatic CH | 7.4 - 8.2 | 123 - 134 |

| Acetyl | CH₂ | ~3.8 - 4.0 | ~40 - 45 |

| Acetyl | C=O | - | ~170 |

| Piperazine | CH₂ (adjacent to N-C=O) | ~3.5 - 3.7 | ~42 - 47 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong band around 1630-1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) stretching vibration. researchgate.net Other significant peaks would include C-H stretching vibrations for the aromatic naphthyl ring (around 3000-3100 cm⁻¹) and the aliphatic piperazine and acetyl groups (around 2800-3000 cm⁻¹). The C-N stretching of the amide and piperazine ring would also be visible. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the naphthyl group. This extended aromatic system absorbs UV light, and the resulting spectrum can be used for quantitative analysis and to confirm the presence of the naphthyl moiety. The absorption maxima for similar aromatic structures are often found in the UV region of the electromagnetic spectrum. mdpi.comsemanticscholar.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Groups | C-H Stretch | 2800 - 3000 |

| Amine/Amide | C-N Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The molecule then fragments in predictable ways upon ionization. rsc.org The fragmentation of piperazine analogues is often initiated at the nitrogen atoms of the piperazine ring. xml-journal.netresearchgate.net Common fragmentation pathways would likely involve the cleavage of the amide bond and the breaking of the piperazine ring itself. This would result in characteristic fragment ions, such as the naphthylmethyl cation (C₁₁H₉⁺, m/z 141) and various fragments containing parts of the piperazine ring. researchgate.netnih.gov

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment Structure | Proposed Formula | Expected m/z |

|---|---|---|

| [Naphthyl-CH₂]⁺ | C₁₁H₉⁺ | 141 |

| [Naphthyl-CH₂-C=O]⁺ | C₁₂H₉O⁺ | 169 |

| [Piperazine-C=O-CH₂-Naphthyl]⁺ (Molecular Ion) | C₁₆H₁₈N₂O⁺ | 254 |

| [Piperazine]⁺ fragment | C₄H₉N₂⁺ | 85 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine derivatives. unodc.org Specifically, reversed-phase HPLC (RP-HPLC) is commonly employed. In this method, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

For the analysis of this compound, a gradient elution method, where the composition of the mobile phase is changed over time, would likely be used to achieve optimal separation. Detection is often performed using a UV detector, taking advantage of the UV absorbance of the naphthyl group. This method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification. researchgate.net Because piperazine itself does not possess a strong chromophore, derivatization is sometimes required for its detection; however, the naphthylacetyl moiety in the target compound makes it directly suitable for UV detection. sielc.com

Table 4: Typical Reversed-Phase HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Octadecyl silica (B1680970) (C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV Spectrophotometry (e.g., at 280 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for the identification and quantification of volatile and semi-volatile compounds. nih.govscholars.direct It has been widely used for the analysis of various piperazine derivatives. rsc.org

In a GC-MS analysis of this compound, the sample is first vaporized and then separated on a capillary column (e.g., a DB-17 or equivalent). The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for definitive identification by comparing it to a reference library or by interpreting the fragmentation pattern. researchgate.net GC-MS methods are valued for their high sensitivity and specificity, allowing for the detection of trace amounts of the compound.

Table 5: General GC-MS Parameters for Piperazine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | (50%-Phenyl)-methylpolysiloxane (or similar) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 280°C) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

There is no specific information available in the reviewed scientific literature regarding the application of LC-MS/MS for the analysis of this compound.

Advanced Analytical Approaches for Complex Mixture Analysis

No specific advanced analytical approaches for the analysis of this compound in complex mixtures have been described in the available scientific literature.

Computational Chemistry and Molecular Modeling of N 1 Naphthylacetyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies published in the scientific literature for N-(1-Naphthylacetyl)piperazine. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme. Such a study would typically report on binding affinities (e.g., docking scores in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other forms of binding. Without dedicated research, any potential biological targets and the nature of these interactions for this compound remain speculative.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

No molecular dynamics (MD) simulation studies specifically investigating this compound are available in the current body of scientific literature. MD simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its conformational flexibility in different solvent environments and the stability of its binding to a potential biological target. Key outputs from such studies often include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule or protein-ligand complex. The absence of these studies means that the dynamic behavior and binding stability of this specific compound have not been computationally characterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of relevant databases and literature indicates that this compound has not been included in the development or validation of any specific Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For a QSAR model to be developed, a dataset of structurally similar compounds with measured biological activity is required. As there are no published QSAR studies incorporating this compound, its predicted activity based on its structural features cannot be determined from this type of model.

Predictive Modeling for Biological Activity (e.g., PASS Prediction)

There are no publicly available Prediction of Activity Spectra for Substances (PASS) predictions or similar predictive modeling results for this compound. The PASS online tool predicts the biological activity spectrum of a compound based on its structural formula, providing probabilities for it being active (Pa) or inactive (Pi) for various biological functions. Without a specific PASS analysis, the potential pharmacological and toxicological effects of this compound, as predicted by this methodology, are unknown.

In Silico ADME and Drug-Likeness Assessment

Specific in silico assessments of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of this compound have not been published. These computational evaluations are crucial in early-stage drug discovery to predict the pharmacokinetic profile of a compound. Parameters often evaluated include adherence to Lipinski's Rule of Five, topological polar surface area (TPSA), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. The absence of such a study for this compound means that its potential as a viable drug candidate, from a pharmacokinetic perspective, has not been computationally evaluated.

Future Research Directions and Translational Perspectives for N 1 Naphthylacetyl Piperazine Research

The foundation of research into N-(1-Naphthylacetyl)piperazine has paved the way for numerous avenues of future investigation. The unique chemical scaffold of this compound, featuring a bulky naphthyl group coupled to a versatile piperazine (B1678402) ring, presents a rich platform for therapeutic innovation and mechanistic discovery. The following sections outline key areas of prospective research that could unlock the full potential of this compound and its derivatives, translating basic scientific findings into tangible clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.